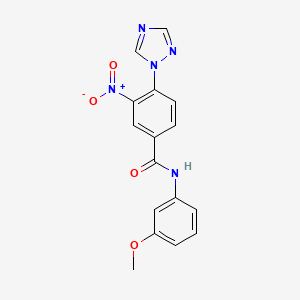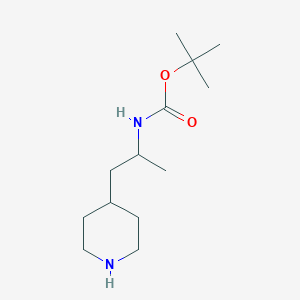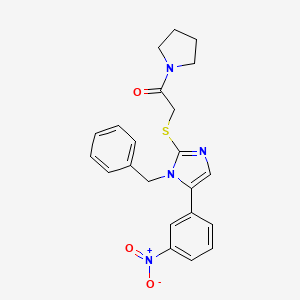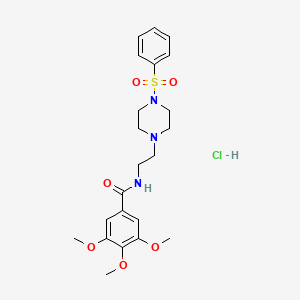
N-(3-甲氧基苯基)-3-硝基-4-(1H-1,2,4-三唑-1-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide (NMPNT) is a novel synthetic compound with potential applications in medicinal chemistry. NMPNT has been studied for its potential use in the treatment of a variety of diseases, including cancer, inflammation, and metabolic disorders. NMPNT is a member of the nitrobenzene-based family of compounds, which have been found to possess a variety of biological activities.
科学研究应用
合成和表征
新型二氢嘧啶衍生物的合成及其通过核磁共振、红外光谱和质谱等技术进行的表征证明了正在进行的研究,以开发具有潜在生物活性的新化合物 (J. Lalpara 等,2021)。另一种方法涉及从 4-氨基-4H-1,2,4-三唑合成三唑衍生物,探索不同的芳香醛反应以提供具有表征结构的化合物 (Ashvin D. Panchal & P. Patel,2011)。
生物活性评价
合成化合物的抗菌和抗氧化活性是许多研究的中心。例如,三唑嘧啶的有效合成及其抗菌和抗氧化活性的评估突出了这些化合物的治疗潜力 (V. P. Gilava 等,2020)。类似地,1,2,4-三唑衍生物的合成及其抗菌活性的筛选表明此类化合物在解决各种微生物感染中的相关性 (H. Bektaş 等,2007)。
结构和理论研究
研究还包括合成化合物的结构测定和理论研究,例如苯甲酰胺衍生物的微波辅助合成及其通过 X 射线分析和 DFT 计算进行的结构阐明 (R. Moreno-Fuquen 等,2019)。这种方法论为理解新化合物的化学和物理性质提供了基础,促进了其在各个领域的潜在应用的探索。
作用机制
Target of Action
N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a type of 1,2,4-triazole derivative . These compounds are known to interact with a variety of biological targets due to their ability to form hydrogen bonds .
Mode of Action
It is known that some 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound may interact with its targets in a way that disrupts normal cellular processes, leading to programmed cell death.
Biochemical Pathways
Given the broad range of bioactivities exhibited by 1,2,4-triazole derivatives, it is likely that this compound affects multiple pathways
Pharmacokinetics
It is known that the presence of the 1,2,4-triazole ring in heterocyclic compounds can improve pharmacokinetic properties by facilitating the formation of hydrogen bonds with different targets .
Result of Action
In vitro cytotoxic evaluation of some 1,2,4-triazole derivatives has indicated potent inhibitory activities against certain cancer cell lines . Some compounds have shown to clearly inhibit the proliferation of cancer cells by inducing apoptosis
安全和危害
未来方向
生化分析
Biochemical Properties
N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide plays a crucial role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The compound’s triazole ring facilitates binding through hydrogen bonds and hydrophobic interactions, enhancing its stability and efficacy in biochemical processes .
Cellular Effects
The effects of N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide on cellular processes are profound. It influences cell signaling pathways, particularly those involved in apoptosis and cell proliferation. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins . Additionally, it affects gene expression by modulating transcription factors and signaling molecules, thereby altering cellular metabolism and function.
Molecular Mechanism
At the molecular level, N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity or altering their conformation. This binding can lead to enzyme inhibition or activation, depending on the target enzyme. The compound also influences gene expression by interacting with DNA and transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of N-(3-methoxyphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide vary with dosage in animal models. At lower doses, it exhibits therapeutic effects such as tumor suppression and reduced inflammation. At higher doses, it can cause toxic effects, including liver damage and oxidative stress . These findings highlight the importance of dosage optimization for therapeutic applications.
属性
IUPAC Name |
N-(3-methoxyphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c1-25-13-4-2-3-12(8-13)19-16(22)11-5-6-14(15(7-11)21(23)24)20-10-17-9-18-20/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRUITTYWYPZQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)





![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2528195.png)

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B2528197.png)


![4-Bromo-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2528200.png)

![N-[(4-fluorophenyl)methyl]-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2528204.png)
